molecular formula C8H8O3 B019472 2-Hydroxyphenylacetic acid CAS No. 614-75-5

2-Hydroxyphenylacetic acid

Cat. No. B019472
CAS RN: 614-75-5
M. Wt: 152.15 g/mol
InChI Key: CCVYRRGZDBSHFU-UHFFFAOYSA-N
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Patent
US05221772

Procedure details

(2-Chlorophenyl)acetic acid (3.4 g, 0.02M), crushed sodium hydroxide pellets (4.8 g, 0.12M) and `SOLVESSO` 200 (30 g) were stirred for 0.5 hours. Cupric sulphate pentahydrate (0.2 g, 0.0008M) was added and the mixture heated at 190°-196° C. for about 4 hours. The reaction mass was cooled to 20° C. and treated with water (50 g), transferred to a separator with a further amount of water (50 g) and filtered. The separated aqueous filtrates were acidified to about pH4 using 36% hydrochloric acid and the product was extracted into ethyl acetate (180 g). (2-Hydroxyphenyl)acetic acid (2.62 g) was isolated as a solid by distillation of the ethyl acetate.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
Cupric sulphate pentahydrate
Quantity
0.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 g
Type
solvent
Reaction Step Four
Name
Quantity
50 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[OH-:12].[Na+]>O>[OH:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
200
Quantity
30 g
Type
reactant
Smiles
Step Three
Name
Cupric sulphate pentahydrate
Quantity
0.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 190°-196° C. for about 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate (180 g)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.